molecular formula C3H4Cl2O B129577 1,1-Dichloroacetone CAS No. 513-88-2

1,1-Dichloroacetone

Cat. No.: B129577
CAS No.: 513-88-2
M. Wt: 126.97 g/mol
InChI Key: CSVFWMMPUJDVKH-UHFFFAOYSA-N
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Description

1,1-Dichloroacetone is an organic compound with the molecular formula C3H4Cl2O. It is a colorless to yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in different fields, including chemistry and industry .

Mechanism of Action

Target of Action

1,1-Dichloroacetone is a disinfection byproduct in drinking water

Mode of Action

It is known that this compound is a disinfection byproduct, suggesting that it may exert its effects through interactions with biological molecules, potentially altering their function .

Biochemical Pathways

It’s known that this compound is a disinfection byproduct, which suggests that it may interfere with various biochemical processes in the body .

Pharmacokinetics

As a small molecule (molecular weight: 12697 ), it is likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific biochemical reactions it undergoes in the body.

Result of Action

This compound may cause adverse health effects, including bladder cancer . This suggests that the compound’s action at the molecular and cellular level could lead to changes that promote carcinogenesis.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of this compound as a disinfection byproduct in drinking water can be influenced by factors such as the amount of disinfectant used, pH, temperature, and the presence of precursor substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dichloroacetone can be synthesized through the chlorination of acetone. The reaction involves the introduction of chlorine gas into acetone under controlled conditions. The process typically requires a catalyst, such as iron(III) chloride, to facilitate the chlorination reaction. The reaction is carried out at a temperature range of 0-5°C to prevent the formation of unwanted by-products .

Industrial Production Methods: In industrial settings, this compound is produced using a similar chlorination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dichloroacetone undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: It can be reduced to form alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1-Dichloroacetone has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1,1-Dichloroacetone is unique due to its specific reactivity and applications in various fields. Its ability to undergo multiple types of chemical reactions and its use as an intermediate in organic synthesis make it a valuable compound in both research and industry .

Properties

IUPAC Name

1,1-dichloropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2O/c1-2(6)3(4)5/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVFWMMPUJDVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O
Source PubChem
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DSSTOX Substance ID

DTXSID7021576
Record name 1,1-Dichloropropanone
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Molecular Weight

126.97 g/mol
Source PubChem
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Boiling Point

120 °C
Record name 1,1-DICHLOROACETONE
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Solubility

Sol in ethyl alcohol; miscible in ethyl ether
Record name 1,1-DICHLOROACETONE
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Density

1.304 g/cu cm at 18 °C
Record name 1,1-DICHLOROACETONE
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Vapor Pressure

27 mm Hg at 25 °C
Record name 1,1-DICHLOROACETONE
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CAS No.

513-88-2, 30605-38-0
Record name 1,1-Dichloroacetone
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Record name 1,1-Dichloroacetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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